molecular formula C9H14S5 B13799622 3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol

3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol

Cat. No.: B13799622
M. Wt: 282.5 g/mol
InChI Key: DUHMHIUFEINCHZ-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol is a sulfur-containing organic compound with the molecular formula C₉H₁₄S₅ and a molecular weight of 282.53 g/mol . This compound is characterized by its unique adamantane-like structure, which includes four sulfur atoms and a thiol group. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol typically involves the reaction of 1-methylene-3,5,7-trimethyl-2,4,6,8-tetrathiaprotoadamantane with thioacetic acid under mild conditions . This reaction proceeds according to the anti-Markovnikov rule in the absence of catalysts and initiators . The predicted boiling point of the compound is 376.1±42.0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving thiol and sulfur chemistry. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).

    Reducing Agents: Dithiothreitol (DTT), sodium borohydride (NaBH₄).

    Solvents: Ether, dichloromethane (DCM).

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Further oxidation products.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex sulfur-containing molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The compound’s sulfur atoms may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol is unique due to its specific methylation pattern and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activities. Its stability and ability to undergo various chemical transformations make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H14S5

Molecular Weight

282.5 g/mol

IUPAC Name

3,5,7-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane-1-thiol

InChI

InChI=1S/C9H14S5/c1-6-4-7(2)12-8(3,11-6)5-9(10,13-6)14-7/h10H,4-5H2,1-3H3

InChI Key

DUHMHIUFEINCHZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(SC(S1)(CC(S2)(S3)S)C)C

Origin of Product

United States

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